![molecular formula C22H27NO3 B4301964 ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B4301964.png)
ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate, also known as S-4 or Andarine, is a selective androgen receptor modulator (SARM) developed by GTx Inc. It binds to androgen receptors in the body, leading to an increase in muscle mass and bone density, while also reducing body fat.
Mechanism of Action
Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate works by binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. It also promotes bone mineralization and reduces body fat by increasing the body's metabolic rate.
Biochemical and Physiological Effects:
ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate has been shown to increase muscle mass and bone density, while also reducing body fat in both animal and human studies. It has also been shown to improve muscle strength and endurance.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects commonly associated with anabolic steroids. However, ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate has a short half-life and may require frequent dosing, which can be a limitation in some experiments.
Future Directions
1. Investigating the long-term effects of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate on muscle and bone health in humans.
2. Developing more potent and selective SARMs for clinical use.
3. Studying the potential use of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate in treating other conditions, such as sarcopenia and cachexia.
4. Investigating the effects of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate on cognitive function and mood.
5. Exploring the potential use of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate in improving recovery from injury or surgery.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate has been extensively studied for its potential use in treating muscle wasting and bone loss in patients with conditions such as osteoporosis and muscle atrophy. It has also been investigated for its potential use in improving athletic performance and body composition in healthy individuals.
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-(2-phenylbutanoylamino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-4-19(17-9-7-6-8-10-17)22(25)23-20(15-21(24)26-5-2)18-13-11-16(3)12-14-18/h6-14,19-20H,4-5,15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQBVAMOKWOXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.